N-(9-Acridinyl)maleimide
Overview
Description
N-(9-Acridinyl)maleimide (NAM) is a fluorescent sulfhydryl reagent that has been extensively studied for its unique properties and applications. It is known for forming strong fluorescence when combined with thiols, exhibiting emission maxima at 426 nm upon excitation at 362 nm. NAM itself emits practically no fluorescence, highlighting its selectivity and sensitivity in applications involving thiol group reactions (Nara & Tuzimura, 1973).
Synthesis Analysis
NAM is synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid. This process results in NAM, which shows no substantial fluorescence by itself but forms strongly fluorescent coupling products with thiol compounds. The synthesis approach is tailored to enhance the reagent's selectivity for fluorometrical analysis, particularly for cysteine and glutathione (Nara & Tuzimura, 1978).
Molecular Structure Analysis
The molecular structure of NAM and its derivatives has been a subject of interest for its interaction with sulfhydryl groups. The addition of sulfite to the maleimide ring of NAM and subsequent hydrolysis results in strongly fluorescent derivatives, indicating a two-step reaction mechanism that involves the formation of succinimide ring adducts and their hydrolysis into amide-form adducts. This reaction pathway is crucial for understanding the fluorescent properties of NAM-sulfite adducts (Akasaka et al., 1986).
Chemical Reactions and Properties
NAM selectively reacts with thiol groups, forming strongly fluorescent addition products. This selectivity is leveraged in the fluorometric determination of thiol and disulfide compounds, where NAM's ability to form fluorescent complexes with sulfhydryl compounds is utilized for sensitive and selective analysis. The reaction of NAM with sulfite in wine, leading to fluorescent derivatives, exemplifies its chemical reactivity and the basis for its application in fluorometric analyses (Akasaka et al., 1993).
Physical Properties Analysis
The synthesis and properties of N-acridinylmaleimides, including NAM, reveal their applications as fluorescence thiol reagents. The reaction of NAM with thiol compounds, including proteins, forms strongly fluorescent addition products, which are further used to explore the physical properties of thiols in macromolecules. The comparative use of NAM and its derivatives as hydrophobic probes provides insights into the microenvironment of thiols in macromolecules, showcasing the versatility of NAM in biochemical analysis (Machida et al., 1978).
Chemical Properties Analysis
NAM's application extends to the fluorometric determination of sulfite, utilizing its reaction with sulfite to produce fluorescent derivatives. This method enables the sensitive detection of sulfite in environmental and biological samples, demonstrating the chemical properties of NAM that make it a valuable reagent in analytical chemistry. The specificity and sensitivity of NAM fluorometry for sulfhydryl compounds and enzyme activities further underline its utility in biochemical assays and environmental monitoring (Meguro et al., 2002).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Analytical Chemistry .
Summary of the Application
N-(9-Acridinyl)maleimide (NAM) is used as a fluorometrical reagent for thiol compounds . Thiol compounds, such as cysteine and glutathione, can be detected using NAM .
Methods of Application
NAM is synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid . NAM itself shows no substantial fluorescence, but its coupling products with thiol compounds exhibit strong blue fluorescence .
Results or Outcomes
The application of NAM for the fluorometrical analysis of cysteine and glutathione is suggested . The coupling products of NAM with thiol compounds exhibit strong blue fluorescence, which can be used for detection .
Detection of Sulfite Molecules in Wine
Specific Scientific Field
This application is in the field of Food Chemistry .
Summary of the Application
N-(9-Acridinyl)maleimide is used to determine both the total and total bound sulfite molecules in wine .
Methods of Application
NAM reacts with sulfite in wine, producing strong fluorescent derivatives . This provides a sensitive fluorometric assay .
Results or Outcomes
The reaction of NAM with sulfite in wine produces strong fluorescent derivatives, which can be used for the sensitive detection of both total and bound sulfite molecules in wine .
Micro Determination of Glutathione and Related Substances
Specific Scientific Field
This application is in the field of Biochemistry .
Summary of the Application
N-(9-Acridinyl)maleimide (NAM) is used for the micro determination of glutathione (GSH) and related substances in biological materials .
Methods of Application
NAM, which has negligible fluorescence, shows strong blue fluorescence by coupling with thiol compounds . This property is used for the detection of GSH and related substances .
Results or Outcomes
The application of NAM for the micro determination of GSH and related substances in biological materials is suggested . The coupling products of NAM with thiol compounds exhibit strong blue fluorescence, which can be used for detection .
Detection of Carnitine Palmitoyltransferase
Specific Scientific Field
This application is in the field of Biochemistry .
Summary of the Application
N-(9-Acridinyl)maleimide is utilized in a simple and highly sensitive fluorometric assay to detect carnitine palmitoyltransferase .
Results or Outcomes
The reaction of NAM with carnitine palmitoyltransferase produces a fluorescent derivative, which can be used for the sensitive detection of carnitine palmitoyltransferase .
Micro Determination of Thiol Compounds in Biological Materials
Specific Scientific Field
This application is in the field of Biochemistry .
Summary of the Application
N-(9-Acridinyl)maleimide (NAM) is used for the micro determination of thiol compounds in biological materials . Thiol compounds, such as cysteine and ergothioneine, can be detected using NAM .
Methods of Application
NAM, which has negligible fluorescence, shows strong blue fluorescence by coupling with thiol compounds . This property is used for the detection of thiol compounds .
Results or Outcomes
The application of NAM for the micro determination of thiol compounds in biological materials is suggested . The coupling products of NAM with thiol compounds exhibit strong blue fluorescence, which can be used for detection .
Improved Synthesis of N-(9-Acridinyl)maleimide
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
An improved synthesis of N-(9-Acridinyl)maleimide (NAM) has been reported .
Methods of Application
NAM was synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid .
Results or Outcomes
The improved synthesis of NAM resulted in a higher yield compared to previous methods .
Safety And Hazards
N-(9-Acridinyl)maleimide may cause skin and eye irritation. It may also cause irritation of the respiratory tract . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-acridin-9-ylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c20-15-9-10-16(21)19(15)17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFIKBMPEOEIED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198030 | |
Record name | N-(9-Acridinyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-Acridinyl)maleimide | |
CAS RN |
49759-20-8 | |
Record name | N-(9-Acridinyl)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049759208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(9-Acridinyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(9-Acridinyl)maleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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